molecular formula C8H5F3O2 B024297 2,2-Difluoro-2-(4-fluorophenyl)acetic acid CAS No. 94010-78-3

2,2-Difluoro-2-(4-fluorophenyl)acetic acid

Cat. No. B024297
CAS RN: 94010-78-3
M. Wt: 190.12 g/mol
InChI Key: POBKFWBINPQWMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated compounds like 2,2-difluoro-2-(4-fluorophenyl)acetic acid often involves intricate reactions that introduce fluorine atoms or fluorinated groups into the molecule. For instance, the synthesis of related fluorinated acetic acids can be achieved through reactions like direct fluorination or nucleophilic substitution followed by ester hydrolysis, as seen in the preparation of fluoroacetic and difluoroacetic acids (Elliott, 2000).

Molecular Structure Analysis

The molecular structure of 2,2-difluoro-2-(4-fluorophenyl)acetic acid is influenced significantly by the presence of fluorine atoms, which are highly electronegative. This electronegativity affects the compound's electronic distribution and chemical reactivity. For example, the structure of ortho-fluorophenylglycine, a compound with a similar fluorophenyl group, demonstrates the planar nature of the acetate anion and the impact of fluorine on the molecular conformation (Burns & Hagaman, 1993).

Chemical Reactions and Properties

Fluorinated compounds, including 2,2-difluoro-2-(4-fluorophenyl)acetic acid, undergo reactions typical of acetic acids but with altered reactivity due to the electron-withdrawing effect of the fluorine atoms. The presence of fluorine can lead to higher acidity and reactivity in nucleophilic substitution reactions. Difluoroacetic acid, for instance, is a moderately strong acid and undergoes typical carboxylic acid reactions (Elliott, 2000).

Scientific Research Applications

Environmental Impact and Degradation

  • Global Trends in Herbicide Toxicity Studies : A review on the global trends and gaps in studies about 2,4-D herbicide toxicity highlighted the rapid advancement in research focusing on toxicology and mutagenicity. It emphasized the significance of understanding the environmental fate and effects of such compounds to guide future research efforts (Zuanazzi, Ghisi, & Oliveira, 2020).

  • Microbial Degradation of Polyfluoroalkyl Chemicals : This review discusses the degradation pathways of polyfluoroalkyl chemicals in the environment, highlighting the role of microbial degradation in transforming these compounds into perfluoroalkyl carboxylic and sulfonic acids, which have raised health and environmental concerns (Liu & Avendaño, 2013).

Applications in Chemosensors

  • Development of Chemosensors : A study on 4-methyl-2,6-diformylphenol as a platform for chemosensors highlighted its application in detecting various analytes. This research demonstrates the versatility of fluorophoric platforms in developing sensitive and selective chemosensors for a wide range of applications (Roy, 2021).

Synthesis and Industrial Applications

  • Practical Synthesis of Fluorinated Compounds : Research on the synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, shows the practical aspects of synthesizing fluorinated compounds for pharmaceutical applications. This study provides insight into overcoming challenges associated with the synthesis of fluorinated intermediates (Qiu et al., 2009).

  • Review of Fluoroalkylation Reactions : A comprehensive review of fluoroalkylation reactions in aqueous media showcases the progress in developing environmentally friendly methods for incorporating fluorinated groups into target molecules, underscoring the importance of fluorinated functionalities in various industries (Song et al., 2018).

Safety And Hazards

The safety information for 2,2-Difluoro-2-(4-fluorophenyl)acetic Acid includes the following hazard statements: H302-H315-H319-H335 . This means that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2,2-difluoro-2-(4-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c9-6-3-1-5(2-4-6)8(10,11)7(12)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBKFWBINPQWMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00603919
Record name Difluoro(4-fluorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00603919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-2-(4-fluorophenyl)acetic acid

CAS RN

94010-78-3
Record name Difluoro(4-fluorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00603919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-difluoro-2-(4-fluorophenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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